molecular formula C18H21NO3 B8034255 Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate

Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate

Cat. No.: B8034255
M. Wt: 299.4 g/mol
InChI Key: MCHOTRXLBXKTAU-UHFFFAOYSA-N
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Description

Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C18H21NO3 It is a carbamate derivative, characterized by the presence of a benzyl group, a butyl group, and a 4-hydroxyphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzylation of N-butyl-N-(4-hydroxyphenyl)carbamate

      Starting Materials: N-butyl-N-(4-hydroxyphenyl)carbamate, benzyl chloride.

      Reaction Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

      Procedure: The benzyl chloride is added dropwise to a solution of N-butyl-N-(4-hydroxyphenyl)carbamate and the base in the solvent. The reaction mixture is then stirred for several hours, followed by extraction and purification to obtain the desired product.

  • Industrial Production Methods

    • Industrial synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduction can yield amines or alcohols depending on the specific conditions and reagents used.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Typically performed in polar solvents at moderate temperatures.

      Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Serves as a model compound for studying carbamate chemistry and reactivity.
  • Biology

    • Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
    • Used in biochemical assays to explore its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
    • Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
  • Industry

    • Utilized in the formulation of specialty chemicals and materials.
    • Potential applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-butylcarbamate

    • Lacks the 4-hydroxyphenyl group, resulting in different chemical properties and reactivity.
    • Used in different applications due to its simpler structure.
  • N-butyl-N-(4-hydroxyphenyl)carbamate

    • Lacks the benzyl group, which affects its solubility and interaction with biological targets.
    • Studied for its distinct biological activities.
  • Benzyl N-phenylcarbamate

    • Contains a phenyl group instead of a butyl group, leading to variations in its chemical behavior and applications.

Uniqueness

Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate is unique due to the combination of its benzyl, butyl, and 4-hydroxyphenyl groups. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in research and industry. Its ability to undergo various chemical reactions and interact with biological systems highlights its versatility and potential for further exploration.

Properties

IUPAC Name

benzyl N-butyl-N-(4-hydroxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-3-13-19(16-9-11-17(20)12-10-16)18(21)22-14-15-7-5-4-6-8-15/h4-12,20H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHOTRXLBXKTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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